4-Chloro-3-(trifluoromethyl)benzamide 4-Chloro-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 62584-23-0
VCID: VC2338929
InChI: InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14)
SMILES: C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol

4-Chloro-3-(trifluoromethyl)benzamide

CAS No.: 62584-23-0

Cat. No.: VC2338929

Molecular Formula: C8H5ClF3NO

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(trifluoromethyl)benzamide - 62584-23-0

Specification

CAS No. 62584-23-0
Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
IUPAC Name 4-chloro-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Standard InChI Key PIYDLRBTABXQSP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl
Canonical SMILES C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl

Introduction

Chemical Structure and Identification

Molecular Structure

4-Chloro-3-(trifluoromethyl)benzamide consists of a benzene ring substituted with a chlorine atom at position 4, a trifluoromethyl group at position 3, and an amide group (-CONH₂). The molecular formula is C₈H₅ClF₃NO, with a calculated molecular weight of approximately 223.58 g/mol. The compound features a planar aromatic ring with substituents that influence its electronic distribution and reactivity.

Physical and Chemical Properties

Physical Properties

Based on the structural features of 4-Chloro-3-(trifluoromethyl)benzamide, we can anticipate certain physical properties:

PropertyEstimated Value/CharacteristicBasis for Estimation
Physical StateCrystalline solid at room temperatureTypical for benzamide derivatives
SolubilityPoorly soluble in water; soluble in organic solventsDue to hydrophobic CF₃ and Cl groups
Melting Point120-150°C (estimated range)Based on similar benzamide structures
Lipophilicity (LogP)2.5-3.5 (estimated)Presence of CF₃ and Cl enhances lipophilicity
pKaApproximately 8-9 for the amide protonTypical for benzamide derivatives

Chemical Reactivity

The chemical reactivity of 4-Chloro-3-(trifluoromethyl)benzamide is influenced by its functional groups:

  • The amide group (-CONH₂) can participate in hydrogen bonding as both donor and acceptor, which affects its solubility and potential interactions with biological targets.

  • The trifluoromethyl group (-CF₃) at position 3 is a strong electron-withdrawing group that affects the electronic distribution within the molecule, potentially enhancing the acidity of the amide proton.

  • The chlorine atom at position 4 provides a site for possible nucleophilic aromatic substitution reactions under appropriate conditions, which can be valuable for chemical modifications.

Synthesis Methods

From Corresponding Acid Chloride

One potential synthesis route would involve the conversion of 4-chloro-3-(trifluoromethyl)benzoic acid to its acid chloride, followed by reaction with ammonia to form the amide:

  • Conversion of 4-chloro-3-(trifluoromethyl)benzoic acid to the acid chloride using thionyl chloride or oxalyl chloride

  • Reaction of the acid chloride with ammonia (gaseous or in solution) to form the amide

From Related Isocyanate

The search results mention the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate , which could potentially be converted to the target amide via controlled hydrolysis:

  • Synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate as described in the patent

  • Controlled hydrolysis of the isocyanate to form the corresponding amide

The patent describes a method involving "reacting o-chlorotrifluoromethyl benzene, acetic anhydride and concentrated nitric acid to obtain 4-nitro-2-trifluoromethyl chlorobenzene," followed by reduction and reaction with triphosgene . This synthetic approach could potentially be modified to produce the target amide.

FeatureContribution to Drug Properties
CF₃ GroupEnhanced metabolic stability, increased lipophilicity, improved blood-brain barrier penetration
ChlorineModulation of lipophilicity, possible halogen bonding with biological targets
Amide GroupHydrogen bonding capabilities, improved solubility compared to non-polar analogs

Material Science Applications

Compounds containing trifluoromethyl and chloro substituents on aromatic rings often display interesting properties relevant to materials science:

  • Enhanced thermal stability due to the presence of C-F bonds

  • Altered electronic properties of polymeric materials when incorporated

  • Potential applications in specialty coatings and films

Comparative Analysis

Comparison with Related Compounds

CompoundMolecular WeightKey Structural DifferencesPotential Functional Differences
4-Chloro-3-(trifluoromethyl)benzamide~223.58 g/molTarget compoundBase structure for comparison
4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide299.67 g/mol Contains two aromatic rings; CF₃ group on different ringIncreased lipophilicity, different spatial arrangement
N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide344.67 g/molContains nitro group instead of CF₃ on same ring; different connectivityDifferent electronic properties due to nitro group
4-chloro-3-(trifluoromethyl)phenylisocyanate~231.57 g/molContains isocyanate instead of amide groupMore reactive; precursor in pharmaceutical synthesis

Structure-Activity Relationship Considerations

The specific positioning of substituents in 4-Chloro-3-(trifluoromethyl)benzamide is likely to influence its biological activity:

Research Implications

Analytical Considerations

For research involving 4-Chloro-3-(trifluoromethyl)benzamide, several analytical approaches would be valuable:

Analytical MethodApplication
NMR SpectroscopyStructural confirmation; ¹H, ¹³C, and ¹⁹F NMR would provide valuable structural information
Mass SpectrometryMolecular weight confirmation; fragmentation pattern analysis
HPLCPurity assessment; monitoring of reactions
X-ray CrystallographyDefinitive 3D structural determination if crystals can be obtained
IR SpectroscopyIdentification of functional groups, particularly the amide C=O stretch

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